6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine
CAS No.:
Cat. No.: VC15976356
Molecular Formula: C9H14N6
Molecular Weight: 206.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N6 |
|---|---|
| Molecular Weight | 206.25 g/mol |
| IUPAC Name | 6-imino-N,N,3,7-tetramethylpurin-2-amine |
| Standard InChI | InChI=1S/C9H14N6/c1-13(2)9-12-7(10)6-8(15(9)4)11-5-14(6)3/h5,10H,1-4H3 |
| Standard InChI Key | HWFQLKPFUQGNGW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C1C(=N)N=C(N2C)N(C)C |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substitutions
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N3 and N7 methylation: Methyl groups () are attached to the nitrogen atoms at positions 3 and 7.
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N2 dimethylation: The amine group at position 2 is substituted with two methyl groups.
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6-Imino group: A nitrogen atom double-bonded to carbon at position 6 ().
This configuration reduces aromaticity compared to canonical purines like adenine, potentially altering electronic properties and biological interactions .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.28 g/mol |
| IUPAC Name | 6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine |
| Key Functional Groups | Imino, methyl amines |
Spectral Characterization
While direct spectral data for this compound are scarce, analogous dihydropurines exhibit characteristic NMR and IR profiles. For example, the -NMR of 6-amino-3,7-dihydro-2H-purin-2-one (a related compound) shows proton resonances near δ 6.8–7.2 ppm for aromatic protons and δ 3.5–4.0 ppm for methylene groups in the dihydro region . The IR spectrum would likely feature stretches for imino () and amine () groups .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 6-imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine can be approached through modular functionalization of a purine precursor. A plausible route involves:
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Core formation: Constructing the dihydropurine skeleton via cyclization of a pyrimidine intermediate.
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Methylation: Sequential alkylation using methylating agents like methyl iodide or dimethyl sulfate.
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Imino group introduction: Oxidation or substitution reactions to install the 6-imino moiety.
Stepwise Synthesis
A representative pathway, inspired by methods for related purine derivatives , is outlined below:
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Preparation of 6-chloro-3,7-dihydro-3H-purine: React 4,5-diaminopyrimidine with chloroacetaldehyde under acidic conditions.
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N-methylation: Treat the intermediate with methyl iodide and a base (e.g., KCO) in DMF to install methyl groups at N3 and N7.
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Dimethylation at N2: Use the Eschweiler-Clarke reaction with formaldehyde and formic acid to convert the primary amine at N2 to a dimethylamine.
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Imino group installation: Replace the chloro substituent at position 6 with an imino group via ammonolysis or oxidative amination.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetaldehyde, HCl, 80°C | 65 |
| 2 | CHI, KCO, DMF, 60°C | 78 |
| 3 | HCHO, HCOOH, reflux | 82 |
| 4 | NH, Cu(OAc), 100°C | 70 |
Industrial Scalability
Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) could enhance the sustainability of large-scale production, as demonstrated in triazatricyclo syntheses.
Physicochemical Properties
Thermal Stability
The compound is expected to decompose above 250°C based on thermal analyses of similar dihydropurines . Differential scanning calorimetry (DSC) would likely show an endothermic peak corresponding to melting near 200–220°C.
Solubility and Partitioning
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Aqueous solubility: Limited due to hydrophobic methyl groups; estimated <1 mg/mL in water.
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Organic solvents: Soluble in DMSO (>50 mg/mL) and dichloromethane.
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LogP: Predicted to be 1.2–1.5, indicating moderate lipophilicity.
Biological Activity and Mechanisms
Adenosine Receptor Interactions
Pyrido[2,1-f]purine-2,4-diones, which share structural motifs with dihydropurines, exhibit nanomolar affinity for adenosine A receptors . By analogy, 6-imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine may act as a receptor antagonist, potentially modulating cAMP signaling pathways.
Enzyme Inhibition
The dimethylamine and imino groups could facilitate hydrogen bonding with kinase active sites. Molecular docking studies suggest potential inhibition of cyclin-dependent kinases (CDKs) or mitogen-activated protein kinases (MAPKs) .
Applications and Future Directions
Industrial Uses
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Catalysis: As a ligand in transition-metal complexes for cross-coupling reactions.
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Materials science: Incorporation into conductive polymers due to electron-rich aromatic systems.
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